molecular formula C26H28O5 B3024256 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose CAS No. 60933-68-8

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

Cat. No. B3024256
CAS RN: 60933-68-8
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-UHFFFAOYSA-N
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Description

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is an aldopentose sugar . It functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .


Molecular Structure Analysis

The molecular formula of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is C26H28O5 . Its molecular weight is 420.50 . The structure includes an arabinofuranose ring substituted with benzyl groups at the 2, 3, and 5 positions .


Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is a white to off-white crystal . It is soluble in methanol . The compound is sensitive to moisture and should be stored in cool, dry conditions in well-sealed containers .

Scientific Research Applications

Synthesis of Selectively-Protected Arabinofuranose Derivatives

Researchers have developed efficient methodologies for the synthesis of β-D-arabinofuranose derivatives with selective protections, using 2,3,5-tri-O-benzyl-beta-D-arabinofuranose as a starting material. These selectively protected derivatives serve as valuable building blocks for assembling linear and branched oligoarabinofuranosides, crucial for studying carbohydrate-based interactions in biological systems (Podvalnyy et al., 2011).

Novel Synthesis Approaches

Another study focused on the synthesis of 2,3,5-tri-O-Benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose, highlighting a methodological advancement in the field of carbohydrate chemistry. This synthesis approach offers potential for creating novel derivatives for further chemical transformations, contributing to the development of new therapeutic agents (Chen Zhi-gang, 2007).

Building Blocks for Mycobacterium tuberculosis Research

A significant application involves the synthesis of a dimer of the tetrasaccharide present in motif B of the Mycobacterium tuberculosis cell wall. The use of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose derivatives as synthons showcases the compound's role in developing methodologies for studying the structure and biosynthesis of mycobacterial cell walls, potentially aiding in tuberculosis research (X. Mei & J. Ning, 2005).

Silicon-Free Strategy for Differentiation of Hydroxy Groups

A practical and scalable silicon-free strategy for differentiating hydroxy groups in arabinofuranose derivatives has been developed. This novel strategy, avoiding expensive organosilicon protecting groups, facilitates the preparation of nucleoside analogues and oligosaccharide fragments, highlighting the versatility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose in synthetic chemistry (Abronina et al., 2012).

Mechanism of Action

Target of Action

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is an aldopentose sugar

Mode of Action

As an intermediate in biochemical reactions , it likely participates in the synthesis of other compounds, potentially influencing their function and activity.

Biochemical Pathways

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose . This suggests that it may play a role in the metabolic pathways involving these compounds.

Pharmacokinetics

As a soluble compound , it is likely to have good bioavailability.

Result of Action

As an intermediate in the synthesis of other compounds , its primary effect may be the production of these compounds, which could have various downstream effects depending on their specific functions.

Action Environment

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is moisture sensitive . Therefore, it should be stored in cool, dry conditions in well-sealed containers . These environmental factors could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-FXSWLTOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

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